5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione
Description
5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of an amino group and a methoxypropyl side chain in its structure makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
5-amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-7-3-6-18-15(19)12-5-2-4-10-8-11(17)9-13(14(10)12)16(18)20/h2,4-5,8-9H,3,6-7,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYIVNCYEYFSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating for a specific duration to achieve the desired product. The reaction mixture is then purified through recrystallization from a mixture of benzene and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxypropyl side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzo[de]isoquinoline-1,3-diones. These products can further undergo additional functionalization to create a wide range of derivatives with diverse applications.
Scientific Research Applications
5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The amino group and methoxypropyl side chain play crucial roles in its binding affinity and selectivity towards these targets. The compound can undergo photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, making it effective in various applications such as fluorescent sensing and electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but lacks the methoxypropyl side chain.
5-Nitro-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione: Contains a nitro group instead of an amino group.
2-(3-Methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the amino group.
Uniqueness
The presence of both the amino group and the methoxypropyl side chain in 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione makes it unique. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
